1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-2-6-3-10-11-8(6)4-9-7/h2-4H,1H3,(H,10,11) |
InChI Key |
FUIHAHBNRJNYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C(=C1)C=NN2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone
Retrosynthetic Analysis of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone
A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the carbon-carbon bond of the ethanone (B97240) group. This bond can be formed through an acylation reaction, pointing to a pyrazolo[3,4-c]pyridine core as a key precursor. Further disconnection of the pyrazolo[3,4-c]pyridine ring system can be envisioned through several pathways, primarily involving the formation of either the pyrazole (B372694) or the pyridine (B92270) ring in the final steps. One common approach involves the annulation of a pyrazole ring onto a pre-functionalized pyridine derivative or, conversely, the construction of the pyridine ring from a substituted pyrazole. These disconnections highlight the importance of synthesizing appropriately substituted pyridine and pyrazole precursors.
Established Synthetic Routes to the Pyrazolo[3,4-c]pyridine Core Structure
The synthesis of the pyrazolo[3,4-c]pyridine core is a critical step in the formation of the target molecule. Various methodologies have been developed to construct this bicyclic heterocycle, each with its own advantages in terms of efficiency and substituent compatibility.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrazolo[3,4-c]pyridines. These reactions typically involve the intramolecular cyclization of a linear precursor containing both pyrazole and pyridine components or their acyclic precursors. A notable example is the adaptation of the Huisgen indazole synthesis. rsc.org This approach can start from a substituted pyridine, which is then elaborated to form the fused pyrazole ring. For instance, a suitably substituted aminopyridine can undergo diazotization followed by an intramolecular cyclization to yield the pyrazolo[3,4-c]pyridine scaffold. rsc.org
Cross-Coupling Strategies for Heterocycle Formation
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. In the context of pyrazolo[3,4-c]pyridine synthesis, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have been employed to functionalize the core structure at various positions, including C-3 and C-5. rsc.orgrsc.org While often used for post-scaffold modification, these strategies can also be integral to the ring-forming steps themselves, for example, by creating a key carbon-carbon or carbon-nitrogen bond that facilitates the final cyclization.
Multi-Component Reactions in Pyrazolo[3,4-c]pyridine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not widely reported, the general principle has been applied to the synthesis of related pyrazolopyridine isomers. researchgate.netnih.gov These reactions often involve the condensation of aminopyrazoles with dicarbonyl compounds or their equivalents to construct the pyridine ring. nih.govmdpi.com
Specific Synthetic Pathways for the Introduction of the Ethanone Moiety at the C-5 Position
The introduction of the ethanone group at the C-5 position of the pyrazolo[3,4-c]pyridine core is a crucial final step in the synthesis of the target molecule.
Acylation Reactions
Direct acylation of the pyrazolo[3,4-c]pyridine core at the C-5 position can be challenging due to the potential for reaction at multiple sites, including the nitrogen atoms of the pyrazole ring. However, a synthetic route leading to 5-halo-1H-pyrazolo[3,4-c]pyridines provides a key intermediate for introducing the desired functionality. rsc.org
In a reported synthesis, the formation of the pyrazolo[3,4-c]pyridine ring system is achieved through a classical Huisgen indazole synthesis adaptation. rsc.org This process involves a diazotization reaction where an acetyl group is introduced as part of the reaction conditions using acetic anhydride (B1165640). This results in the formation of a 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate. rsc.org This N-acylated compound can be isolated without the need for purification. rsc.org Subsequent deacetylation of this intermediate with sodium methoxide (B1231860) in methanol (B129727) furnishes the desired 5-halo-1H-pyrazolo[3,4-c]pyridine. rsc.org While this specific sequence leads to the removal of the acetyl group, it demonstrates a viable method for the introduction of an ethanone moiety onto the pyrazolo[3,4-c]pyridine scaffold, which could be adapted to target the C-5 position through functional group manipulation of the 5-halo precursor. For instance, the 5-halo substituent could be converted to an organometallic species, which can then undergo acylation.
Carbonylative Coupling Reactions
Carbonylative coupling reactions represent a powerful tool in organic synthesis for the introduction of a carbonyl group into a molecule, typically utilizing carbon monoxide (CO) as the C1 source. Palladium-catalyzed carbonylative couplings, in particular, have become a cornerstone for the synthesis of ketones, amides, esters, and other carbonyl-containing compounds from aryl halides or triflates.
The application of this methodology to the synthesis of this compound would likely involve a three-component reaction: a halogenated or triflated pyrazolo[3,4-c]pyridine precursor, a source of carbon monoxide, and a methylating agent. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. This is followed by the insertion of CO into the palladium-carbon bond to form an acyl-palladium intermediate (ArCO-Pd(II)-X). The final step is a reductive elimination, often involving an organometallic reagent (like a methyl Grignard or organotin reagent), which forms the desired ketone and regenerates the Pd(0) catalyst.
While specific literature detailing the carbonylative synthesis of this compound is not prominent, the principles can be applied to a suitable precursor, such as a 5-bromo-1H-pyrazolo[3,4-c]pyridine. The reaction would proceed by coupling the precursor with CO and a methyl source, mediated by a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yield and selectivity. rsc.org
Table 1: Illustrative Conditions for Palladium-Catalyzed Carbonylative Ketone Synthesis
| Catalyst | Ligand | CO Source | Methyl Source | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | CO gas (27 bar) | - | Et₃N | Not specified |
| PdCl₂(PPh₃)₂ | - | Mo(CO)₆ | MeSnBu₃ | Toluene | 120 |
| Pd(dba)₂ | Xantphos | CO gas (1-10 atm) | - | Dioxane | 100-120 |
This table presents generalized conditions from related carbonylative coupling reactions for ketone synthesis and does not represent a specific synthesis of the target compound. researchgate.netrsc.org
Directed Ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium base. This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized aryllithium intermediate. This intermediate can then be "quenched" by reacting it with a suitable electrophile to introduce a new substituent with high precision. harvard.edu
For the 1H-pyrazolo[3,4-c]pyridine scaffold, the nitrogen atoms within the heterocyclic system can act as directing groups. Recent studies have demonstrated the selective metalation of the C-7 position of the 1H-pyrazolo[3,4-c]pyridine core. rsc.orgworktribe.com This is achieved using a hindered magnesium-lithium amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), which prevents nucleophilic addition to the pyridine ring and selectively deprotonates the most acidic C-H bond, which is at the C-7 position, adjacent to the pyridine nitrogen. researchgate.net
To synthesize this compound, a DoM strategy would first require a precursor that directs metalation to the C-5 position. If a suitable directing group were installed at the C-4 or C-6 position, deprotonation could potentially be directed to C-5. However, a more plausible route involves the functionalization of a pre-existing 5-halo-1H-pyrazolo[3,4-c]pyridine. An alternative approach, based on established reactivity, would be to first metalate at the known C-7 position and then explore subsequent transformations. worktribe.com
A hypothetical route to an acetylated pyrazolopyridine using this strategy would involve:
Protection of the N-1 position of the pyrazole ring (e.g., with a SEM group).
Selective metalation at a specific carbon position using a strong, non-nucleophilic base like TMPMgCl·LiCl.
Quenching the resulting organometallic intermediate with an acetylating electrophile, such as N,N-dimethylacetamide or acetyl chloride, to install the desired ethanone moiety.
Table 2: Reagents for Directed Metalation and Electrophilic Quench
| Base | Directing Group (on Ring) | Electrophile for Acetylation |
| n-Butyllithium (n-BuLi) | Amide, Carbamate, Methoxy | Acetyl chloride |
| sec-Butyllithium (sec-BuLi) / TMEDA | Tertiary Amine, O-carbamate | N,N-Dimethylacetamide |
| TMPMgCl·LiCl | Pyridine Nitrogen | Acetic anhydride |
This table lists common reagents used in DoM strategies. TMEDA = Tetramethylethylenediamine, TMP = 2,2,6,6-tetramethylpiperidide. wikipedia.orgharvard.eduresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
Solvent-Free Synthetic Protocols
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions can be promoted using thermal energy (heating) or mechanical energy (grinding).
Microwave-assisted synthesis is another technique that aligns with solvent-free principles. By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating. While specific solvent-free protocols for the target molecule are not widely documented, the synthesis of related pyrazolopyridine and pyrazolopyrimidine derivatives has been successfully achieved under solvent-free conditions, often through multicomponent reactions. researchgate.netchemmethod.commdpi.com
Catalytic Approaches for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry. Catalysts increase the rate of a reaction without being consumed, allowing for processes to occur under milder conditions (lower temperature and pressure) and with greater selectivity. In the context of synthesizing this compound, catalytic approaches are essential for the methodologies discussed.
Heterogeneous Catalysts: For multicomponent reactions leading to the pyrazolopyridine core, novel heterogeneous nanocatalysts, such as alginic acid functionalized silica-based magnetic nanocomposites (Alg@SBA-15/Fe₃O₄), have been developed. rsc.org These catalysts offer high efficiency under mild, aqueous, or solvent-free conditions and have the significant advantage of being easily separable from the reaction mixture (e.g., using an external magnet) and reusable for multiple cycles, which minimizes waste and reduces cost. rsc.org
Homogeneous Catalysts: The carbonylative coupling reactions described in section 2.3.2 rely on homogeneous palladium catalysts. Green chemistry efforts in this area focus on developing catalysts with very high turnover numbers to minimize the amount of precious metal required and to reduce contamination of the final product.
Atom Economy Considerations in Synthetic Design
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste.
Addition and Multicomponent Reactions: Synthetic strategies that maximize atom economy include addition reactions and multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single step to form a product containing all or most of the atoms of the starting materials, are particularly advantageous. rsc.org The synthesis of the pyrazolopyridine scaffold is often achieved through such one-pot MCRs, which are highly atom-economical. rsc.org
Substitution and Elimination Reactions: In contrast, classical substitution or elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts (e.g., salts) that must be disposed of. Synthetic routes should be designed to favor atom-economical steps wherever possible.
Challenges and Future Directions in the Efficient Synthesis of this compound
While methodologies like carbonylative coupling and directed metalation offer powerful routes for the synthesis of this compound, several challenges remain. Future research will likely focus on overcoming these hurdles to develop more efficient, scalable, and sustainable synthetic pathways.
Challenges:
Regioselectivity: The pyrazolo[3,4-c]pyridine core has multiple potential sites for functionalization. Achieving high regioselectivity, particularly in C-H activation or metalation reactions, can be difficult. The inherent electronic properties of the ring system may favor reaction at one site over another, requiring carefully designed precursors or directing groups to achieve the desired substitution pattern. For instance, metalation is known to occur selectively at C-7, posing a challenge for direct functionalization at C-5. worktribe.com
Substrate Scope and Functional Group Tolerance: Many catalytic systems, particularly those involving organometallic intermediates, are sensitive to certain functional groups. The development of robust catalysts that tolerate a wide range of functional groups on the pyrazolopyridine core is necessary to create a versatile synthetic methodology.
Future Directions:
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. Developing catalytic systems (e.g., using palladium, rhodium, or ruthenium) that can selectively activate and acetylate a C-H bond at the C-5 position of the pyrazolo[3,4-c]pyridine ring would represent a significant advance. This would eliminate the need for pre-functionalized substrates, thereby improving atom and step economy.
Development of Novel Catalysts: Research into more active, stable, and recyclable catalysts is crucial. For carbonylative couplings, this includes catalysts that can operate under lower pressures of carbon monoxide or use CO-surrogate molecules. For green MCRs, developing highly efficient and water-tolerant solid-supported catalysts remains an important objective. rsc.org
Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazolopyridines could offer significant advantages in terms of safety (e.g., handling of CO gas), scalability, and process control. Flow chemistry can enable reactions to be performed at higher temperatures and pressures safely, often leading to improved yields and shorter reaction times.
One-Pot Procedures: Combining multiple synthetic steps into a single, one-pot procedure improves efficiency and reduces waste associated with intermediate purification. Future work could focus on developing tandem reactions, such as a one-pot DoM-electrophilic quench sequence or a multicomponent reaction that directly assembles the final acetylated product. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentA full structural assignment using NMR spectroscopy requires detailed analysis of one- and two-dimensional spectra. This includes:
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical AnalysisTo definitively establish the connectivity of atoms and the spatial relationships within the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, aiding in conformational analysis.
No studies reporting these 2D NMR experiments for 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone could be identified.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a crucial technique for the confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₈H₇N₃O, the expected exact mass would be calculated and compared to the experimentally determined mass. A close correlation between the theoretical and measured mass would confirm the elemental composition. However, no published HRMS data for this specific compound could be located.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺ of this compound. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce structural features of the molecule.
While specific fragmentation data is unavailable, general fragmentation patterns for related pyrazole (B372694) and pyridine (B92270) containing compounds often involve the loss of small neutral molecules such as CO, HCN, and radicals like CH₃• from the acetyl group. The stability of the fused aromatic ring system would likely influence the fragmentation cascade. A detailed analysis, however, requires experimental MS/MS spectra which are not available.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-Crystal X-ray Diffraction Studies of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the planarity of the pyrazolo[3,4-c]pyridine ring system. Furthermore, it would reveal the conformation of the ethanone (B97240) substituent relative to the heterocyclic core. To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Co-crystallization Strategies and Supramolecular Interactions
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a suitable co-former. The pyrazolo[3,4-c]pyridine moiety of the title compound contains potential hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen of the ethanone group). These functional groups could be exploited in the design of co-crystals through the formation of robust supramolecular synthons with complementary co-formers. However, there are no published studies on the co-crystallization of this compound.
Advanced Spectroscopic Techniques and Their Application in Research
The comprehensive characterization of this compound would undoubtedly benefit from a suite of advanced spectroscopic techniques. Beyond mass spectrometry and X-ray crystallography, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) would be essential for elucidating the precise connectivity and environment of each atom in the molecule. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the carbonyl and N-H bonds.
Reactivity and Derivatization of 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[3,4-c]pyridine System
The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system composed of an electron-rich pyrazole (B372694) ring fused to an electron-deficient pyridine (B92270) ring. This electronic dichotomy significantly influences its reactivity towards electrophilic aromatic substitution (EAS). The pyridine ring is inherently deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which lowers the energy of the HOMO (Highest Occupied Molecular Orbital). researchgate.net Consequently, EAS reactions on the pyridine portion of the scaffold are generally difficult and require harsh conditions, similar to those needed for nitrobenzene. quora.com When such reactions do occur on pyridine itself, they typically favor substitution at the C-3 position (C-7 in the pyrazolo[3,4-c]pyridine system) to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quora.comaklectures.com
In fused systems like pyrazolopyridines, the presence of activating groups can facilitate EAS. However, direct electrophilic substitution on the unsubstituted pyrazolo[3,4-c]pyridine ring is not a commonly employed strategy for functionalization. researchgate.net Modern synthetic methods often bypass classical EAS in favor of more regioselective and efficient pathways. For instance, selective metalation using reagents like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) has been successfully used to functionalize the C-7 position. This is followed by quenching with an electrophile or engaging in subsequent cross-coupling reactions. rsc.orgrsc.orgresearchgate.net This approach highlights a shift from traditional EAS to directed ortho-metalation and C-H activation strategies for derivatizing such heterocyclic systems.
Nucleophilic Additions and Substitutions at the Ethanone (B97240) Moiety
The ethanone group at the C-5 position of the pyrazolo[3,4-c]pyridine core provides a reactive handle for a variety of nucleophilic addition and substitution reactions. While specific studies on 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone are limited, the reactivity can be inferred from related pyrazolopyridine structures, such as 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives. tandfonline.comtandfonline.com
The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This functionality can be utilized as a synthetic precursor for the construction of more complex molecular architectures. For example, the amino group in a related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, can be converted into a diazonium salt. This intermediate can then couple with compounds containing active methylene (B1212753) groups to form fused triazine derivatives, demonstrating the utility of the ethanone-bearing scaffold in building larger heterocyclic systems. tandfonline.comtandfonline.com Furthermore, the amino group on this related scaffold can react with phenyl isothiocyanate to form a thiourea (B124793) derivative, which serves as a versatile intermediate for synthesizing various thiazole (B1198619) derivatives. tandfonline.com These examples underscore the potential of the ethanone moiety and adjacent functional groups to act as key sites for derivatization and the synthesis of novel compounds.
Palladium-Catalyzed Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the pyrazolo[3,4-c]pyridine scaffold for selective functionalization at various positions. rsc.orgrsc.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a highly versatile method for creating C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govnih.gov This reaction has been successfully implemented on the pyrazolo[3,4-c]pyridine system, particularly at the C-3 position. A tandem C-H borylation followed by an in-situ Suzuki-Miyaura cross-coupling has been developed as an efficient strategy. rsc.orgresearchgate.net In this process, an N-protected 5-halo-pyrazolo[3,4-c]pyridine is first subjected to iridium-catalyzed borylation at the C-3 position. The resulting boronate ester is then directly used in a palladium-catalyzed Suzuki-Miyaura reaction with various aryl halides to introduce diverse substituents. rsc.org The use of a CuCl additive has been shown to be beneficial in some cases to prevent protodeborylation and increase the rate of transmetalation. rsc.org This methodology allows for the controlled elaboration of the heterocyclic core. rsc.orgnih.gov
| Starting Material | Aryl Halide Partner | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-SEM-5-chloro-3-(Bpin)-1H-pyrazolo[3,4-c]pyridine | 4-Bromobenzotrifluoride | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc, 120 °C, MW | N-SEM-5-chloro-3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-c]pyridine | 60 | rsc.org |
| N-SEM-5-chloro-3-(Bpin)-1H-pyrazolo[3,4-c]pyridine | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc, 120 °C, MW | N-SEM-5-chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 47 | rsc.org |
| N-SEM-5-bromo-3-(Bpin)-1H-pyrazolo[3,4-c]pyridine | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc, 120 °C, MW, CuCl additive | N-SEM-5-bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | 48 | rsc.org |
| N-SEM-5-bromo-3-(Bpin)-1H-pyrazolo[3,4-c]pyridine | 3-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc, 120 °C, MW, CuCl additive | N-SEM-5-bromo-3-(5-fluoropyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 31 | rsc.org |
Heck and Sonogashira Coupling
The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes for C-C bond formation. The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. ibs.re.krwikipedia.orgrsc.org Although specific examples of these reactions on this compound itself are not extensively documented in the reviewed literature, their application on halogenated pyrazolopyridine precursors is highly feasible. The successful use of various palladium-catalyzed reactions on this scaffold suggests that halo- or triflyloxy-substituted pyrazolo[3,4-c]pyridines would be suitable substrates for these transformations. nih.gov For the Sonogashira coupling, the reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org The Heck reaction generally involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. ibs.re.kr These reactions would provide powerful avenues for introducing alkenyl and alkynyl moieties onto the pyrazolo[3,4-c]pyridine ring system, further diversifying its chemical space.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.org This reaction has been successfully applied to functionalize the C-5 position of the pyrazolo[3,4-c]pyridine core. rsc.orgrsc.orgresearchgate.net Starting from 5-halo-1H-pyrazolo[3,4-c]pyridine derivatives, various primary, secondary, and aromatic amines can be coupled to introduce a wide range of amino substituents. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. rsc.org Common conditions involve using Pd₂(dba)₃ as the palladium source, rac-BINAP as the ligand, and NaOᵗBu as the base in a solvent like THF. rsc.org This method provides a direct route to C-5 aminated pyrazolo[3,4-c]pyridines, which are important structures in medicinal chemistry. nih.gov
| Starting Material | Amine Partner | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-PMB-5-bromo-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd₂(dba)₃ / rac-BINAP | NaOᵗBu | THF, 60 °C | N-PMB-5-(morpholino)-1H-pyrazolo[3,4-c]pyridine | 75 | rsc.org |
| N-PMB-5-bromo-1H-pyrazolo[3,4-c]pyridine | Aniline | Pd₂(dba)₃ / rac-BINAP | NaOᵗBu | THF, 60 °C | N-PMB-5-(phenylamino)-1H-pyrazolo[3,4-c]pyridine | 62 | rsc.org |
| N-PMB-5-bromo-1H-pyrazolo[3,4-c]pyridine | Benzylamine | Pd₂(dba)₃ / rac-BINAP | NaOᵗBu | THF, 60 °C | N-PMB-5-(benzylamino)-1H-pyrazolo[3,4-c]pyridine | 69 | rsc.org |
| N-SEM-5-chloro-1H-pyrazolo[3,4-c]pyridine | Pyrrolidine | Pd₂(dba)₃ / rac-BINAP | NaOᵗBu | THF, 60 °C | N-SEM-5-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-c]pyridine | 97 | rsc.org |
Functionalization of the Pyrazole and Pyridine Nitrogen Atoms
The pyrazolo[3,4-c]pyridine scaffold contains three nitrogen atoms, each with distinct reactivity. The two nitrogen atoms of the pyrazole ring (N-1 and N-2) and the nitrogen of the pyridine ring can all be functionalized.
Selective functionalization of the pyrazole nitrogens is a key strategy for controlling subsequent reactions and for modulating the biological properties of the molecule. rsc.orgrsc.orgresearchgate.net By carefully selecting reagents and reaction conditions, it is possible to selectively introduce protecting groups or other substituents at either the N-1 or N-2 position. rsc.orgresearchgate.net For instance, mesylation (using MsCl and NaH) selectively yields the N-1 protected product. rsc.orgworktribe.com Other protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can also be installed. The choice of base and solvent can direct the regioselectivity of these N-functionalization reactions. rsc.org Alkylation reactions are also possible at these positions, allowing for the introduction of various alkyl or aryl groups. rsc.orgrsc.org
N-Alkylation and N-Acylation Reactions
The pyrazole moiety of the 1H-pyrazolo[3,4-c]pyridine scaffold contains an acidic N-H proton, making it amenable to substitution reactions at its nitrogen atoms. N-alkylation and N-acylation are fundamental reactions for derivatizing this core, often resulting in a mixture of N-1 and N-2 isomers. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base used, the solvent, and the presence of substituents on the heterocyclic core. beilstein-journals.org
Studies on the pyrazolo[3,4-c]pyridine system have demonstrated that selective functionalization of either N-1 or N-2 can be achieved by carefully choosing reagents and reaction conditions. rsc.org For instance, direct benzylation or acetylation of pyrazolo[3,4-c]pyridines can yield both 1- and 2-substituted products. rsc.org The separation and characterization of these isomers are crucial for understanding their distinct properties. More sophisticated strategies involving protecting groups can offer a higher degree of control. For example, a removable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be directed to either the N-1 or N-2 position, allowing for subsequent selective alkylation of the remaining free nitrogen. researchgate.net
The general conditions for these transformations typically involve treating the parent heterocycle with an appropriate alkyl halide, acyl chloride, or anhydride (B1165640) in the presence of a base.
| Reaction Type | Reagent | Base/Conditions | Potential Products | Reference |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | NaH, DMF | 1-Benzyl- and 2-benzyl-pyrazolo[3,4-c]pyridine derivatives | rsc.org |
| N-Acylation | Acetic anhydride | Pyridine | 1-Acetyl- and 2-acetyl-pyrazolo[3,4-c]pyridine derivatives | rsc.org |
| N-Alkylation (Selective) | Methyl iodide (after N-protection) | NaH, DMF | Selectively N-1 or N-2 methylated derivatives | researchgate.net |
| N-Mesylation | Mesyl chloride | Et3N, DCM | Selectively N-1 mesylated product | worktribe.com |
Coordination Chemistry with Metal Centers
While specific studies on the coordination chemistry of this compound are not extensively documented, the pyrazolopyridine scaffold is well-recognized for its ability to act as a versatile ligand in coordination chemistry. researchgate.net The two adjacent nitrogen atoms of the pyrazole ring and the pyridine nitrogen atom provide multiple potential binding sites for metal ions. nih.gov
Pyrazoles and their fused derivatives can coordinate to metal centers in several ways:
Monodentate Coordination: As a neutral ligand, the pyrazole can coordinate through its sp²-hybridized imine-type nitrogen atom. nih.gov
Anionic Bridging: Upon deprotonation of the pyrazole N-H, the resulting pyrazolate anion can act as a bridging ligand between two or more metal centers, facilitating the formation of di- or polynuclear complexes. nih.govnih.gov
Bidentate Chelation: The pyrazolopyridine structure can act as a bidentate 'N,N' chelating ligand, coordinating to a single metal center through the pyridine nitrogen and one of the pyrazole nitrogens. This mode of coordination is common and leads to the formation of stable metallacycles. bohrium.com
The ethanone substituent on the title compound could also participate in coordination, potentially leading to tridentate chelation involving the carbonyl oxygen. The rich coordination chemistry of pyrazole-derived ligands suggests that this compound could form stable complexes with a wide range of transition metals, including copper, ruthenium, iridium, and palladium, with potential applications in catalysis and materials science. researchgate.netbohrium.com
Synthesis of Complex Analogues and Libraries from this compound
The this compound scaffold is an excellent starting point for generating libraries of complex analogues for drug discovery and chemical biology. Its multiple "growth vectors"—positions where new functional groups can be added—allow for systematic chemical elaboration. rsc.orgworktribe.com Key positions for diversification include the N-1 and N-2 atoms of the pyrazole ring, the C-3 and C-7 positions of the heterocyclic core, and the ethanone group at C-5. rsc.org
Strategies for derivatization include:
N-1/N-2 Functionalization: As discussed, selective alkylation, acylation, or arylation can introduce a wide variety of substituents. rsc.org
C-3 and C-7 Functionalization: Late-stage functionalization using C-H activation or metalation techniques can be employed. For example, selective metalation at C-7 with reagents like TMPMgCl·LiCl, followed by quenching with an electrophile (e.g., iodine), installs a handle for further cross-coupling reactions. researchgate.netrsc.org Similarly, tandem C-H borylation and Suzuki–Miyaura cross-coupling can be used to introduce aryl or heteroaryl groups at the C-3 position. worktribe.com
C-5 Derivatization: The existing ethanone group is a versatile functional handle. It can undergo reactions such as aldol (B89426) condensation, reduction to an alcohol, conversion to an oxime, or serve as a precursor for building more complex side chains or fused rings.
By combining these selective functionalization strategies, it is possible to systematically and diversely elaborate the core scaffold, creating large libraries of analogues. researchgate.net
Structure-Activity Relationship (SAR) Studies Design for Target Exploration
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, an SAR campaign would involve the systematic synthesis and evaluation of analogues to understand how modifications at different positions affect its interaction with a biological target.
An SAR study could be designed by exploring the chemical space around the scaffold:
Pyrazole Ring (N-1 and N-2): The N-H group may act as a hydrogen bond donor. Replacing the hydrogen with various alkyl or aryl groups (R¹) would probe the steric and electronic requirements in this region. Comparing the activity of N-1 versus N-2 isomers is crucial. nih.govnih.gov
Pyridine Ring (C-7): Introducing small to large substituents (R²) at the C-7 position via metalation can explore potential interactions with nearby pockets of a target protein. rsc.org
Pyrazole Ring (C-3): Modification at the C-3 position with different groups (R³) using borylation/cross-coupling can impact ligand conformation and introduce new binding interactions. worktribe.com
Ethanone Group (C-5): The acetyl group can be modified (R⁴) to explore its role. For example, converting the ketone to an alcohol or an amine could test the importance of the hydrogen bond acceptor. Extending the alkyl chain could probe for deeper pockets. rsc.org
| Modification Site (R-Group) | Example Modifications | Rationale for Exploration | Relevant Isomerism |
|---|---|---|---|
| R¹ (N-1/N-2) | H, Methyl, Ethyl, Benzyl, Phenyl | Probe steric tolerance; evaluate role as H-bond donor. | N-1 vs. N-2 regioisomers |
| R² (C-7) | H, Halogens, Alkyl, Aryl | Explore new binding pockets; modulate lipophilicity. | N/A |
| R³ (C-3) | H, Methyl, Cyclopropyl, Phenyl | Alter ligand shape and electronic properties. | N/A |
| R⁴ (C-5 substituent) | -COCH₃, -CH(OH)CH₃, -C(NOH)CH₃, -NHCOCH₃ | Investigate H-bonding capacity (acceptor/donor). | N/A |
By systematically making these changes and assessing the resulting biological activity, a detailed SAR map can be constructed to guide the design of more potent and selective compounds. acs.orgacs.org
Theoretical and Computational Studies of 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone at an atomic level. These simulations model the interactions between the compound and its surrounding solvent molecules over time, providing insights into its conformational flexibility, solvation thermodynamics, and the stability of its interactions with other molecules.
In a typical MD simulation, the compound is placed in a periodic box filled with explicit solvent molecules, such as water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom, governed by a force field that defines the potential energy of the system. This allows for the observation of how the molecule behaves in a solution, including the formation and breaking of hydrogen bonds with water molecules and fluctuations in its three-dimensional structure.
For this compound, MD simulations can elucidate the solvent's influence on the orientation of the ethanone (B97240) group relative to the pyrazolopyridine core. The simulations can quantify the stability of different rotamers (rotational isomers) and the energy barriers between them. Furthermore, analysis of the radial distribution function of solvent molecules around the compound can identify key solvation shells and preferred interaction sites, such as the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, which can act as hydrogen bond acceptors. Such simulations are also critical for refining the results of molecular docking, confirming the stability of the predicted binding pose of the ligand within a protein's active site over time. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules like this compound, which aids in its structural characterization and confirmation.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Density Functional Theory (DFT) is a widely used quantum mechanical method to predict ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex structures. github.io Recent advancements also utilize machine learning and deep neural networks to achieve high accuracy in predicting ¹H chemical shifts. nih.gov
Below is a table of hypothetical, predicted ¹H NMR chemical shifts for this compound, based on computational methodologies.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-NH | 13.5 - 14.5 | broad singlet |
| Pyridine-H (Position 4) | 8.8 - 9.0 | singlet |
| Pyridine-H (Position 6) | 8.6 - 8.8 | singlet |
| Pyrazole-H (Position 3) | 8.2 - 8.4 | singlet |
| Acetyl-CH₃ | 2.6 - 2.8 | singlet |
Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT methods, often with the B3LYP functional. derpharmachemica.comresearchgate.net After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational modes of the molecule. mdpi.com The resulting theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations help in the definitive assignment of vibrational bands to specific functional groups and motions within the molecule.
The following table presents representative predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |
| N-H stretch (Pyrazole) | 3100 - 3200 | Medium |
| C-H stretch (Aromatic) | 3050 - 3100 | Medium |
| C=O stretch (Acetyl) | 1680 - 1700 | Strong |
| C=N/C=C stretch (Ring) | 1550 - 1620 | Strong, Multiple |
| C-N stretch (Ring) | 1300 - 1350 | Medium |
| CH₃ bend (Acetyl) | 1360 - 1380 | Medium |
In Silico Modeling of Molecular Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. amazonaws.com For this compound, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of its activity. The pyrazolopyridine scaffold is a known "privileged structure" found in many kinase inhibitors. nih.gov
Docking simulations would involve preparing the 3D structure of this compound and docking it into the active site of a relevant protein target, such as a protein kinase (e.g., TANK-binding kinase 1 (TBK1) or Cyclin-dependent kinase 2 (CDK2)). researchgate.netresearchgate.net Docking algorithms, like those used in AutoDock Vina, explore various conformations and orientations of the ligand within the binding pocket and score them based on a scoring function that estimates the binding free energy. amazonaws.com
The results typically reveal key molecular interactions, such as hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the pyrazole N-H, pyridine nitrogen, and carbonyl oxygen) and amino acid residues in the protein's active site. nih.gov Pi-pi stacking interactions between the aromatic pyrazolopyridine ring and residues like phenylalanine, tyrosine, or histidine are also common. nih.gov These studies provide a rational basis for the molecule's potential biological activity.
The table below illustrates hypothetical docking results of this compound with a generic protein kinase.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase X | -8.5 | ASP 145 | Hydrogen Bond (with Pyrazole NH) |
| GLU 81 | Hydrogen Bond (with Carbonyl O) | ||
| PHE 80 | π-π Stacking (with Pyridine ring) | ||
| LEU 133 | Hydrophobic Interaction |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, a pharmacophore model can be generated based on its structure and potential interactions observed in docking studies.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors (HBA): The pyridine nitrogen, the pyrazole nitrogen at position 2, and the carbonyl oxygen.
Hydrogen Bond Donor (HBD): The pyrazole N-H group.
Aromatic Ring (AR): The fused pyrazolopyridine ring system.
Hydrophobic Feature (HY): The acetyl methyl group.
This generated pharmacophore model serves as a 3D query for virtual screening of large chemical databases. The screening process rapidly filters vast libraries of compounds to identify other molecules that match the pharmacophoric features, and thus have a high probability of binding to the same biological target. This approach is a time- and cost-effective strategy for discovering novel lead compounds with potentially similar or improved activity. nih.gov
| Pharmacophoric Feature | Location on Compound |
| Hydrogen Bond Acceptor 1 | Pyridine Ring Nitrogen |
| Hydrogen Bond Acceptor 2 | Carbonyl Oxygen of Ethanone Group |
| Hydrogen Bond Donor 1 | Pyrazole Ring N-H |
| Aromatic Ring 1 | Fused Pyrazolopyridine Core |
| Hydrophobic Feature 1 | Methyl Group of Ethanone |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs derived from this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. researchgate.net
The process begins by generating a dataset of analogs with experimentally determined biological activities. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. semanticscholar.org Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed activity. researchgate.net
A robust QSAR model, validated by statistical parameters like a high correlation coefficient (R²) and cross-validation coefficient (Q²), can be used to predict the activity of novel derivatives. researchgate.net This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby streamlining the drug discovery process. nih.gov
| Descriptor Class | Example Molecular Descriptors for QSAR Study |
| Electronic | Dipole Moment (μ), HOMO Energy, LUMO Energy |
| Steric | Molecular Weight, Molar Volume, Surface Area |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) |
| Topological | Polar Surface Area (PSA), Wiener Index |
Advanced Research Applications and Potential of 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone in Specific Academic Fields
Chemical Biology and Probe Development
The structural framework of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone, being an isostere of purines, makes it a compelling candidate for the development of molecular tools to investigate biological systems. researchgate.net The nitrogen-rich core can engage in various intermolecular interactions, which is a key feature for designing targeted molecular probes.
Design of Molecular Probes for Enzyme Inhibition Studies
The pyrazolopyridine scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes. For instance, substituted pyrazolo[3,4-c]pyridines have been identified as potent and selective orthosteric inhibitors of Cystathionine Beta-Synthase (CBS), an enzyme implicated in various pathological states. researchgate.net Furthermore, the related pyrazolo[3,4-b]pyridine core has been the focus of extensive research in developing inhibitors for kinases such as TANK-binding kinase 1 (TBK1). nih.gov
The ethanone (B97240) functional group on this compound offers a versatile handle for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents to optimize binding affinity and selectivity for a target enzyme. The core scaffold can be elaborated along multiple vectors to complement the chosen target protein. rsc.org
| Pyrazolopyridine Core | Target Enzyme | Significance |
|---|---|---|
| Pyrazolo[3,4-c]pyridine | Cystathionine Beta-Synthase (CBS) | Potential for therapeutic intervention in diseases associated with deregulated hydrogen sulfide (B99878) production. researchgate.net |
| Pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | Implications for cancer therapy and immune response modulation. nih.gov |
| Pyrazolo[4,3-c]pyridine | Carbonic Anhydrases (CAs) | Development of inhibitors for various isoforms, including those relevant to cancer. nih.gov |
Development of Fluorescent Tags and Imaging Agents
Fused aromatic systems, like the pyrazolopyridine core, often exhibit interesting photophysical properties. Derivatives of the isomeric pyrazolo[3,4-b]pyridine have been investigated for their fluorescent properties and their potential as imaging agents. For example, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to have a high affinity for β-amyloid plaques, demonstrating their potential as fluorescent probes for the diagnosis of Alzheimer's disease. mdpi.com
The introduction of π-donating groups to the fused aromatic system of pyrazolopyridines can lead to highly fluorescent compounds with strong intramolecular charge transfer (ICT) characteristics. researchgate.net The core structure of this compound could be chemically modified to enhance its fluorescence quantum yield, making it a suitable platform for developing fluorescent tags for biomolecule labeling and cellular imaging. The application of highly fluorescent pyrazolo[3,4-b]pyridine-based coumarin (B35378) derivatives in living cell imaging has already been explored. acs.org
Supramolecular Chemistry and Materials Science
The ability of heterocyclic compounds to participate in non-covalent interactions and to coordinate with metal ions makes them valuable building blocks in supramolecular chemistry and materials science.
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The selection of the organic linker is crucial for tuning the properties of the MOF. Pyrazolate-based ligands are known to form robust and versatile MOFs. acs.org While there are no specific reports on the use of this compound as a ligand in MOFs, its pyrazole (B372694) moiety is a key structural feature in many successful MOF syntheses. The nitrogen atoms of the pyrazole and pyridine (B92270) rings, as well as the oxygen atom of the ethanone group, could potentially act as coordination sites for metal ions. The functionalized pyrazolopyridine scaffold could be incorporated into bimetallic-organic frameworks, which have applications in catalysis. nih.gov
Investigation of Self-Assembly Properties
The molecular structure of pyridine-appended fluorophores can control their self-assembly into various nanostructures with tunable fluorescence. rsc.org The planar, aromatic nature of the pyrazolopyridine core, combined with the potential for hydrogen bonding via the pyrazole N-H and intermolecular interactions involving the ethanone group, suggests that this compound could exhibit interesting self-assembly behavior in different solvents or in the solid state. These self-assembled structures could have unique optical and electronic properties.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Derivatives of the related pyrazolo[3,4-b]quinoline scaffold have been investigated as emissive materials in organic light-emitting diodes (OLEDs). hakon-art.com The fused aromatic system in these compounds provides good thermal stability and the potential for high fluorescence quantum yields. Pyridine derivatives are also utilized as electron-transporting materials in OLEDs due to their electronic properties. rsc.org The introduction of a trifluoromethyl group to pyrazolo[3,4-b]quinolines has been explored for applications in both OLEDs and organic photovoltaics (OPVs). mdpi.com The pyrazolopyridine core in this compound provides a foundational structure that, with appropriate modification, could be developed into novel materials for optoelectronic devices. Recent research has confirmed that pyrazolo[3,4-b]pyridine compounds are key intermediates in the development of materials for industry, semiconductors, and organic light-emitting diodes. nih.gov
| Application Area | Relevant Structural Class | Key Findings |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Pyrazolate-based ligands | Formation of robust and catalytically active frameworks. acs.org |
| Organic Light-Emitting Diodes (OLEDs) | Pyrazolo[3,4-b]quinolines | High quantum efficiency of emission and potential as dopants. hakon-art.com |
| Organic Photovoltaics (OPVs) | Trifluoromethyl substituted Pyrazolo[3,4-b]quinolines | Demonstrated potential for application in photovoltaic devices. mdpi.com |
Catalysis
The utility of pyrazolopyridine isomers as scaffolds in catalysis is an area of active research, though studies have predominantly focused on the pyrazolo[3,4-b]pyridine isomer. nih.govnih.govrsc.org
There is currently no specific information available in peer-reviewed literature detailing the use of This compound in ligand design for asymmetric catalysis. The design of chiral ligands is a sophisticated process where the ligand's structure, including its steric and electronic properties, is crucial for inducing enantioselectivity in a catalytic reaction. While pyrazole and pyridine moieties are common components of successful chiral ligands, the specific potential of this compound has not been reported. Research into asymmetric synthesis involving pyrazolopyridine analogues has tended to utilize other isomers, for example, in Friedel–Crafts-type alkylation/cyclization reactions catalyzed by chiral-at-metal Rh(III) complexes to form pyrazolo[3,4-b]pyridine analogues. rsc.org
The investigation of the organocatalytic properties of This compound has not been documented in scientific studies. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While some heterocyclic systems are known to possess organocatalytic activity, the potential of the pyrazolo[3,4-c]pyridine scaffold, or this specific derivative, as an organocatalyst remains an unexplored area of research.
Photophysical Properties and Potential for Optoelectronic Applications
The photophysical characteristics of heterocyclic compounds are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Many pyrazolopyridine derivatives, particularly within the quinoline-fused series, are known to exhibit fluorescence. nih.govresearchgate.netnih.gov However, specific data for This compound is not available.
Detailed experimental data, including UV-Vis absorption and fluorescence emission spectra for This compound , are not present in the current body of scientific literature. Such studies are fundamental to characterizing a compound's potential for optoelectronic applications, as the absorption and emission maxima determine its color and suitability for various devices. For related classes of compounds, like pyrazolopyridopyridazine diones, absorption is typically observed in the UV and near-visible regions, with emission properties being dependent on the molecular structure and solvent. nih.gov
As a direct consequence of the absence of fluorescence emission studies, the fluorescence quantum yields and excited-state lifetimes for This compound have not been determined. The fluorescence quantum yield, which measures the efficiency of the emission process, and the excited-state lifetime are critical parameters for assessing the performance of a molecule in light-emitting applications. rsc.orgresearchgate.net While methods for determining these properties are well-established, they have not yet been applied to this specific compound according to available research. researchgate.net
Future Prospects and Emerging Research Avenues for 1 1h Pyrazolo 3,4 C Pyridin 5 Yl Ethanone
Development of Novel Synthetic Methodologies
The synthesis of pyrazolopyridine derivatives is an area of active research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. rsc.org Future prospects for 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone in this domain are centered on the development of novel synthetic strategies that offer improvements over classical methods.
Researchers are exploring one-pot, multi-component reactions (MCRs) which allow for the construction of complex molecules like pyrazolopyridines in a single step from readily available starting materials. rsc.org This approach enhances atom economy and reduces waste. Additionally, the use of novel catalytic systems, including magnetic nanocatalysts, is being investigated to facilitate easier separation and reusability, aligning with the principles of green chemistry. rsc.orgresearchgate.net The application of microwave and ultrasound-assisted synthesis is also a promising avenue, as these techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov
For this compound, future synthetic methodologies could focus on regioselective strategies to control the formation of the [3,4-c] isomer over other possible pyrazolopyridine congeners. mdpi.com
Table 1: Emerging Synthetic Methodologies for Pyrazolopyridine Derivatives
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Multi-Component Reactions (MCRs) | Atom economy, experimental simplicity, bond formation efficiency. rsc.org | Streamlined, single-step synthesis from simple precursors. |
| Magnetic Nanocatalysts | Easy separation, reusability, environmental benefits. rsc.org | Development of sustainable and recyclable synthetic processes. |
| Ultrasound/Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.netnih.gov | Rapid and efficient production of the target compound. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Continuous and automated synthesis for industrial-scale production. |
Exploration of Untapped Reactivity Pathways
The pyrazolopyridine scaffold is characterized by its aromaticity and multiple reactive positions, making it amenable to a variety of chemical transformations. researchgate.net The ethanone (B97240) group on this compound provides an additional reactive handle, opening up numerous possibilities for derivatization and the synthesis of novel compounds.
Future research will likely focus on:
Functionalization of the Core Structure: Exploring electrophilic and nucleophilic substitution reactions on both the pyrazole (B372694) and pyridine (B92270) rings to introduce new functional groups and modulate the compound's properties. cdnsciencepub.com
Transformations of the Ethanone Group: Utilizing the ketone functionality for reactions such as condensations, reductions, and oxidations to create a diverse library of derivatives. youtube.com For instance, condensation with various amines or hydrazines could lead to the formation of imines, hydrazones, and further fused heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling techniques (e.g., Suzuki, Heck, Sonogashira) to attach various substituents to the pyrazolopyridine core, enabling the fine-tuning of its electronic and steric properties for specific applications.
Integration into Advanced Functional Materials
Pyrazolopyridine derivatives have demonstrated significant potential in the field of materials science, largely due to their unique photophysical properties. mdpi.com These compounds can exhibit fluorescence and have been explored as organic fluorophores and chemosensors. mdpi.comnih.gov
For this compound, future research could explore its integration into:
Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of the pyrazolopyridine core could be exploited to develop new emissive materials for OLEDs.
Fluorescent Probes and Sensors: The compound and its derivatives could be designed to act as selective chemosensors for detecting specific ions or molecules through changes in their fluorescence emission. acs.org
Photovoltaic Devices: As with other N-heteroaromatic compounds, there is potential for application in organic photovoltaics, where the electronic properties of the molecule can be tuned for efficient light harvesting and charge separation.
Interdisciplinary Research with Biological Systems at the Molecular Level
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.comorientjchem.org Derivatives of the specific 1H-pyrazolo[3,4-c]pyridine isomer have been investigated as potent agonists for G-protein coupled receptors like GPR119, which is a target for type 2 diabetes. nih.gov
Future interdisciplinary research will likely involve:
Target Identification and Validation: Utilizing chemical biology approaches to identify the specific protein targets of this compound and its derivatives. This could involve techniques like affinity chromatography and proteomics.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs and evaluating their biological activity to understand how structural modifications influence potency and selectivity. nih.govnih.gov This is crucial for optimizing lead compounds in drug discovery.
Molecular Modeling and Docking: Employing computational tools to simulate the interaction of the compound with biological targets, such as enzymes and receptors. nih.govnih.gov This can provide insights into the binding mode and guide the design of more potent inhibitors or agonists. For example, related pyrazolopyridines have been studied as inhibitors for kinases like ERK and ALK. nih.govnih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Therapeutic Area | Rationale based on Pyrazolopyridine Scaffold |
|---|---|---|
| Kinases (e.g., ERK, ALK, TBK1) | Oncology, Inflammation | The scaffold is a known hinge-binding motif for many kinases. nih.govnih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Metabolic Diseases (e.g., Diabetes) | 1H-pyrazolo[3,4-c]pyridine derivatives are known GPR119 agonists. nih.gov |
| Enzymes in Pathogens | Infectious Diseases | Pyrazolopyridines have shown antileishmanial and antiviral activity. mdpi.comnih.govacs.org |
| DNA/RNA structures | Antiviral, Anticancer | Heterocyclic compounds can interact with nucleic acids. |
Role in Sustainable Chemistry and Resource Efficiency
The principles of sustainable or "green" chemistry are increasingly influencing the design of chemical processes. nih.gov For this compound, future research in this area will focus on minimizing the environmental impact of its synthesis and application.
Key avenues include:
Use of Greener Solvents: Shifting from traditional volatile organic solvents to more benign alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. nih.govresearchgate.net
Development of Catalytic Processes: Designing highly efficient and selective catalysts that can be used in small quantities and recycled, reducing waste generation. rsc.orgacs.org
Atom Economy: Prioritizing synthetic routes, such as cycloadditions and MCRs, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.net
Renewable Feedstocks: In the long term, exploring the synthesis of the pyrazolopyridine scaffold from bio-based starting materials to reduce reliance on petrochemical resources.
By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
